molecular formula C15H19NO9 B12815602 cyclo-dopa 5-O-glucoside CAS No. 71242-23-4

cyclo-dopa 5-O-glucoside

Cat. No.: B12815602
CAS No.: 71242-23-4
M. Wt: 357.31 g/mol
InChI Key: PXMFPPFHRQZIHO-OLCQZNMOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo-dopa 5-O-glucoside can be synthesized through enzymatic reactions involving UDP-glucose: cyclo-DOPA 5-O-glucosyltransferase. This enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to cyclo-DOPA, forming this compound . The reaction typically occurs under mild conditions, with the enzyme being isolated from plants such as four o’clocks (Mirabilis jalapa) and feather cockscombs (Celosia cristata) .

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors and genetically engineered organisms. For instance, transgenic silkworms have been developed to produce betalains, including this compound, by coexpressing betalain synthesis genes . This method allows for the large-scale production of the compound in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

Cyclo-dopa 5-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

CAS No.

71242-23-4

Molecular Formula

C15H19NO9

Molecular Weight

357.31 g/mol

IUPAC Name

(2S)-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C15H19NO9/c17-4-10-11(19)12(20)13(21)15(25-10)24-9-2-5-1-7(14(22)23)16-6(5)3-8(9)18/h2-3,7,10-13,15-21H,1,4H2,(H,22,23)/t7-,10+,11+,12-,13+,15+/m0/s1

InChI Key

PXMFPPFHRQZIHO-OLCQZNMOSA-N

Isomeric SMILES

C1[C@H](NC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O

Canonical SMILES

C1C(NC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O

Origin of Product

United States

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